molecular weight and formula of S-Benzyl-N-Stearoyl-L-cysteine
molecular weight and formula of S-Benzyl-N-Stearoyl-L-cysteine
This guide provides an in-depth technical profile of S-Benzyl-N-Stearoyl-L-cysteine (BNSC) , a specialized lipidated amino acid derivative. It is structured to serve researchers requiring precise physicochemical data, synthesis protocols, and analytical characterization methods for use in impurity profiling or lipid-peptide conjugate research.
[1][2][3]
Executive Summary & Chemical Identity
S-Benzyl-N-Stearoyl-L-cysteine is a hydrophobic derivative of the amino acid L-cysteine. Structurally, it consists of a cysteine core where the thiol group is protected by a benzyl moiety (S-benzyl) and the amine group is acylated with a stearic acid chain (N-stearoyl).
This compound is primarily utilized as:
-
Pharmaceutical Reference Standard: Used to identify and quantify impurities in peptide therapeutics or formulations involving S-benzyl-cysteine and stearate excipients.
-
Lipidated Building Block: A research reagent for synthesizing self-assembling lipid-peptide nanoparticles or studying protein prenylation analogs.
Core Chemical Data
| Parameter | Value |
| CAS Number | 40379-70-2 |
| IUPAC Name | (2R)-2-octadecanamido-3-(benzylsulfanyl)propanoic acid |
| Common Name | S-Benzyl-N-Stearoyl-L-cysteine |
| Molecular Formula | C₂₈H₄₇NO₃S |
| Molecular Weight | 477.75 g/mol |
| Physical State | White to off-white solid powder |
| Melting Point | 81–82 °C |
| Solubility | Soluble in Dichloromethane (DCM), Chloroform, DMSO; Insoluble in Water |
Structural Representation[1][6][7]
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SMILES: CCCCCCCCCCCCCCCCCC(=O)NC(=O)O
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InChI Key: (Theoretical) GHBAYRBVXCRIHT-VIFPVBQESA-N (Base core analog)
Synthesis Protocol: N-Acylation of S-Benzyl-L-Cysteine
Note: This protocol describes the laboratory-scale synthesis of BNSC via Schotten-Baumann conditions or Stearic Acid coupling.
Objective
To synthesize S-Benzyl-N-Stearoyl-L-cysteine with >98% purity for use as an analytical standard.
Reaction Scheme
The synthesis involves the N-acylation of S-benzyl-L-cysteine using Stearoyl Chloride in the presence of a base to scavenge the generated HCl.
Figure 1: Synthetic pathway for the production of S-Benzyl-N-Stearoyl-L-cysteine via acyl chloride coupling.
Step-by-Step Methodology
Phase 1: Preparation of Reactants
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Dissolution: Dissolve 10 mmol of S-Benzyl-L-cysteine in 20 mL of 1M NaOH (aqueous). The solution must be basic (pH > 10) to ensure the amino group is deprotonated and nucleophilic.
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Solvent System: Add 20 mL of Tetrahydrofuran (THF) or Dioxane to improve the solubility of the incoming hydrophobic stearoyl chain.
Phase 2: Acylation Reaction
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Cooling: Chill the reaction mixture to 0–4 °C using an ice bath.
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Addition: Dropwise, add 11 mmol (1.1 eq) of Stearoyl Chloride dissolved in 10 mL of dry THF.
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Critical Control: Maintain pH > 9 by simultaneously adding dilute NaOH if necessary. If the pH drops, the amine protonates and reaction efficiency stalls.
-
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 3–4 hours.
Phase 3: Isolation & Purification
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Acidification: Carefully acidify the reaction mixture to pH ~2 using 1M HCl. The product (BNSC) will precipitate as a white solid due to the protonation of the carboxylic acid and the hydrophobicity of the stearoyl/benzyl groups.
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Extraction: If precipitation is oily, extract with Dichloromethane (DCM) (3 x 50 mL). Wash the organic layer with water and brine.
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Drying: Dry the organic layer over anhydrous
and evaporate the solvent. -
Recrystallization: Purify the crude solid by recrystallizing from a mixture of Ethyl Acetate/Hexane or Ethanol.
-
Yield: Expected yield is 75–85%.
Analytical Characterization (QC)
To validate the identity of S-Benzyl-N-Stearoyl-L-cysteine, the following spectral features must be confirmed.
Nuclear Magnetic Resonance (¹H-NMR)
Solvent:
| Proton Group | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Amide -NH | 8.0 – 8.3 | Doublet | 1H | Amide proton (N-Stearoyl linkage) |
| Aromatic | 7.2 – 7.4 | Multiplet | 5H | Benzyl ring protons |
| Alpha-CH | 4.5 – 4.7 | Multiplet | 1H | Cysteine chiral center ( |
| Benzyl | 3.7 – 3.8 | Singlet | 2H | |
| Cys | 2.7 – 2.9 | Multiplet | 2H | Cysteine side chain ( |
| 2.1 – 2.2 | Triplet | 2H | Stearoyl | |
| Bulk Chain | 1.2 – 1.3 | Broad M | ~28H | Stearoyl methylene envelope |
| Terminal | 0.85 – 0.9 | Triplet | 3H | Stearoyl terminal methyl |
Mass Spectrometry (LC-MS)
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Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode.
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Target Mass:
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[M-H]⁻ (Negative Mode): 476.7 m/z
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[M+H]⁺ (Positive Mode): 478.8 m/z
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[M+Na]⁺ (Sodium Adduct): 500.7 m/z
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Applications & Stability
Pharmaceutical Impurity Profiling
In formulations containing S-Benzyl-cysteine (or peptides containing this residue) and stearate lubricants (Mg-Stearate), BNSC can form as a degradation product under high stress (heat/compression).
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Role: Use BNSC as a reference standard (External Standard) in HPLC methods to quantify this specific impurity.
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Limit of Detection: Ensure the method can detect BNSC at <0.05% levels relative to the API.
Lipid-Peptide Nanoparticles
BNSC acts as a lipidated amino acid capable of self-assembly.
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The Stearoyl tail provides membrane insertion capability or hydrophobic core formation.
-
The Benzyl group provides
stacking interactions, enhancing the stability of the hydrophobic core. -
The Carboxylic Acid allows for further conjugation or pH-sensitive solubility.
Storage & Stability
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Storage: -20 °C, desiccated.
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Stability: Stable in solid form. In solution (DMSO/Methanol), prone to slow oxidation of the sulfur (sulfoxide formation) if not stored under inert gas (
).
References
-
Pharmaffiliates. (2024). S-Benzyl-N-Stearoyl-L-cysteine Reference Standard (CAS 40379-70-2).[1][2][3] Retrieved from [Link]
-
PubChem. (2024).[4][5] Compound Summary: N-Stearoyl-L-cysteine (Analog Reference).[5] National Library of Medicine. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. N,N’-Diacetyl-L-cystine bis(tert-butyl) diester | CAS No- 1079950-07-4 | NA [chemicea.com]
- 3. DL-Cysteine | CAS No- 3374-22-9 | NA [chemicea.com]
- 4. S-benzoylcysteine | C10H11NO3S | CID 262741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Stearoyl-L-cysteine | C21H41NO3S | CID 46782939 - PubChem [pubchem.ncbi.nlm.nih.gov]
